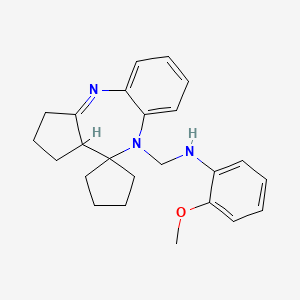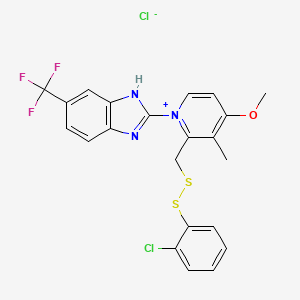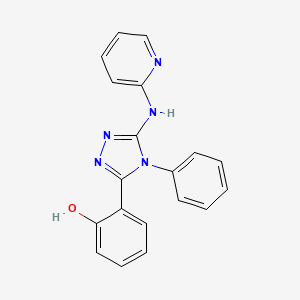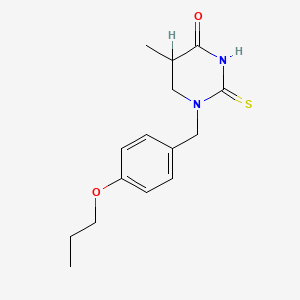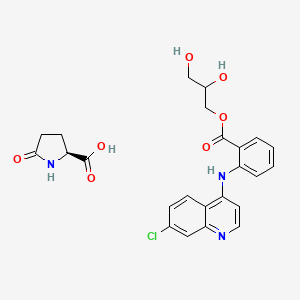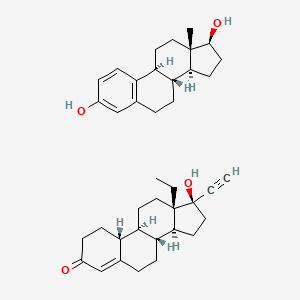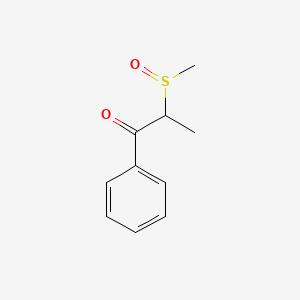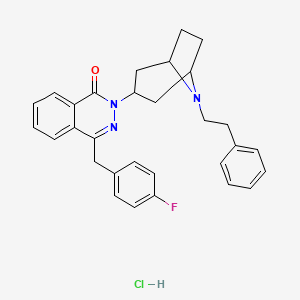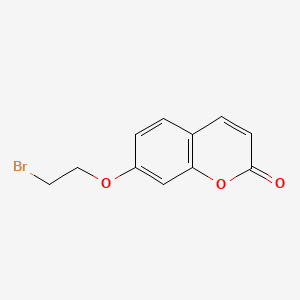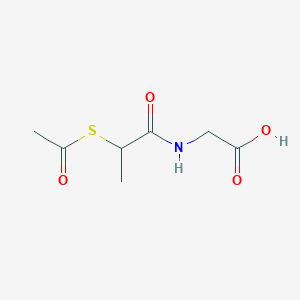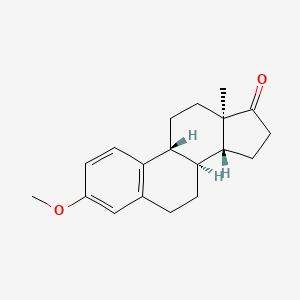
Estrone methyl ether, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrone methyl ether, also known as estrone 3-methyl ether, is a synthetic estrogen and estrogen ether. It is specifically the C3 methyl ether of estrone. This compound has not been marketed but has been used in the synthesis of other compounds such as mestranol (ethinylestradiol 3-methyl ether) .
Preparation Methods
Estrone methyl ether can be synthesized through the etherification of estrone. The process involves the reaction of estrone with a methylating agent under specific conditions. One common method involves the use of dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods are similar but often optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Estrone methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can convert estrone methyl ether into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Estrone methyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other estrogenic compounds, such as mestranol.
Biology: Research involving hormone receptors and their interactions often utilizes estrone methyl ether to study estrogenic activity.
Medicine: Although not marketed, it serves as a reference compound in the development of estrogenic drugs.
Industry: It is used in the production of various pharmaceutical intermediates.
Mechanism of Action
Estrone methyl ether exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements on DNA. This binding modulates the transcription of specific genes, leading to various physiological responses .
Comparison with Similar Compounds
Estrone methyl ether is unique due to its specific structure and the presence of a methoxy group at the C3 position. Similar compounds include:
Estrone: The parent compound without the methoxy group.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: An intermediate in the synthesis of ethinylestradiol.
Estrone methyl ether’s uniqueness lies in its specific applications in synthetic pathways and its role as an intermediate in the production of other estrogenic compounds.
Properties
CAS No. |
14088-31-4 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(8S,9R,13R,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m0/s1 |
InChI Key |
BCWWDWHFBMPLFQ-IMBTUZDBSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


